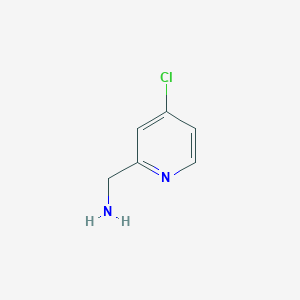

(4-Chloropyridin-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCYDUZIHRNWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627846 | |

| Record name | 1-(4-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180748-30-5 | |

| Record name | 1-(4-Chloropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chloropyridin-2-yl)methanamine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and potential areas for future research. Due to the limited availability of experimental data in public-access literature, this guide combines established information with computed data and projected experimental protocols to serve as a foundational resource for researchers.

Chemical Structure and Identification

This compound, with the molecular formula C₆H₇ClN₂, possesses a pyridine ring substituted with a chlorine atom at the 4-position and an aminomethyl group at the 2-position.

An In-depth Technical Guide to the Synthesis of (4-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (4-Chloropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two primary routes for the synthesis of the key intermediate, 4-chloro-2-cyanopyridine, and a subsequent reduction step to yield the final product. The information presented is curated from scientific literature and patents to assist researchers in the efficient preparation of this compound.

Synthesis Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial focus is on the formation of the precursor, 4-chloro-2-cyanopyridine. Two viable methods for this synthesis are presented, starting from either 4-chloropyridine N-oxide or 4-chloropyridine-2-carboxamide. The subsequent and final step involves the reduction of the nitrile group of 4-chloro-2-cyanopyridine to the corresponding aminomethyl group.

Pathway 1: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine N-oxide

This pathway offers a high-yield synthesis of the cyanopyridine intermediate.

Caption: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine N-oxide.

Experimental Protocol

Materials:

-

4-Chloropyridine N-oxide (7.53 g, 58.1 mmol)

-

N,N-dimethylcarbamoyl chloride (9.36 g, 87.0 mmol)

-

Trimethylcyanosilane (11.5 g, 116 mmol)

-

Acetonitrile (200 mL)

-

Ethyl acetate

-

Water

-

Saturated aqueous sodium bicarbonate

-

Saturated saline

-

Magnesium sulfate

Procedure:

-

In a suitable reaction vessel, mix 4-Chloropyridine N-oxide and N,N-dimethylcarbamoyl chloride in acetonitrile.

-

Slowly add trimethylcyanosilane dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Upon completion of the reaction, perform an extraction with ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated saline.

-

Dry the organic layer with magnesium sulfate.

-

Remove the solvent by distillation.

-

Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate (3:1, v/v) eluent to obtain 4-chloro-2-cyanopyridine.[1]

Quantitative Data

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| 4-Chloropyridine N-oxide | N,N-dimethylcarbamoyl chloride, Trimethylcyanosilane | 4-Chloro-2-cyanopyridine | 99% | Not specified | [1] |

Pathway 2: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine-2-carboxamide

An alternative route to the key intermediate is through the dehydration of 4-chloropyridine-2-carboxamide.

Caption: Synthesis of 4-Chloro-2-cyanopyridine from 4-Chloropyridine-2-carboxamide.

Experimental Protocol

Materials:

-

4-Chloropyridine-2-carboxamide (7.0 g, 44.7 mmol)

-

Triethylamine (13 mL, 93.7 mmol)

-

Trifluoroacetic anhydride (13 mL, 92.2 mmol)

-

Dry Ethyl acetate (50 mL)

-

10% aqueous K₂CO₃ (100 mL)

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve 4-Chloropyridine-2-carboxamide and triethylamine in dry ethyl acetate and cool the stirred solution to -5 °C in an ice-salt bath.

-

Add trifluoroacetic anhydride dropwise to the chilled mixture over 45 minutes.

-

Remove the ice-salt bath and allow the reaction to warm to room temperature, then stir for another 30 minutes.

-

Monitor the reaction completion by TLC.

-

Add 10% aqueous K₂CO₃ and stir for an additional 20 minutes.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to give 4-chloro-2-cyanopyridine.[1]

Quantitative Data

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| 4-Chloropyridine-2-carboxamide | Triethylamine, Trifluoroacetic anhydride | 4-Chloro-2-cyanopyridine | 90% | White solid, mp 84-85 °C | [1] |

Final Step: Reduction of 4-Chloro-2-cyanopyridine to this compound

The final step in the synthesis is the reduction of the nitrile to the primary amine. This is typically achieved through catalytic hydrogenation. While a specific protocol for this exact substrate is not detailed in the provided search results, a general procedure can be adapted from the catalytic hydrogenation of other substituted cyanopyridines.[2]

Caption: Reduction of 4-Chloro-2-cyanopyridine to this compound.

General Experimental Protocol (Adapted)

Materials:

-

4-Chloro-2-cyanopyridine

-

Palladium on carbon (Pd/C, typically 5-10 wt%)

-

Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

In a hydrogenation vessel, dissolve 4-chloro-2-cyanopyridine in a suitable solvent.

-

Add the Pd/C catalyst to the solution.

-

Purge the vessel with an inert gas to remove air.

-

Introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.

-

Monitor the reaction by an appropriate method (e.g., TLC, GC, or HPLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by distillation or crystallization if necessary.

Note: The reaction conditions (catalyst loading, hydrogen pressure, temperature, and solvent) may need to be optimized for this specific substrate to maximize yield and minimize potential side reactions, such as dehalogenation.

Quantitative Data

Quantitative data for this specific reduction is not available in the provided search results. Researchers should expect to perform optimization studies to determine the optimal yield and purity for this step.

Conclusion

This technical guide outlines two effective and high-yielding pathways for the synthesis of the crucial intermediate 4-chloro-2-cyanopyridine. Furthermore, a general, adaptable protocol for the final reduction to the target molecule, this compound, is provided. The detailed experimental procedures and compiled quantitative data are intended to facilitate the work of researchers in the fields of chemical synthesis and drug discovery.

References

Physical and chemical properties of (4-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (4-Chloropyridin-2-yl)methanamine, a key building block in medicinal chemistry and drug development. This document summarizes available data, outlines experimental protocols, and presents logical workflows to facilitate its use in research and synthesis.

Core Properties

This compound, with the CAS number 180748-30-5, is a substituted pyridine derivative. Its structure features a chloropyridine ring with a methanamine substituent at the 2-position.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not widely published.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂ | PubChem[1] |

| Molecular Weight | 142.58 g/mol | PubChem[1] |

| CAS Number | 180748-30-5 | PubChem[1] |

| XLogP3 | 0.4 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed) |

| Topological Polar Surface Area | 38.9 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 9 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of the corresponding nitrile, 4-chloro-pyridine-2-carbonitrile.

Synthesis of 4-Chloro-pyridine-2-carbonitrile (Precursor)

A common method for the synthesis of the precursor, 4-chloro-pyridine-2-carbonitrile, involves the reaction of 4-chloropyridine N-oxide with a cyanating agent.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-chloropyridine N-oxide in an appropriate solvent such as acetonitrile.

-

Addition of Reagents: Add N,N-dimethylcarbamoyl chloride to the solution. Subsequently, introduce a cyanating agent, for example, trimethylcyanosilane, dropwise to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 18 hours.

-

Work-up and Purification: Upon completion, extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[2]

The following diagram illustrates the general workflow for the synthesis of the precursor.

Reduction of 4-Chloro-pyridine-2-carbonitrile to this compound

General Experimental Protocol (Proposed):

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-pyridine-2-carbonitrile in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether).

-

Reducing Agent: Add a suitable reducing agent. Common reagents for nitrile reduction include lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF). The choice of reducing agent may influence the reaction conditions and work-up procedure.

-

Reaction Conditions: The reaction temperature is typically controlled, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature. The reaction progress should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess reducing agent. The specific quenching procedure depends on the reducing agent used. For LiAlH₄, this typically involves the sequential addition of water and a sodium hydroxide solution.

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by distillation, crystallization, or column chromatography.

The logical relationship for this reduction reaction is depicted below.

Spectral Data (Predicted and Analogous Compounds)

Direct experimental spectral data for this compound is scarce in the public domain. However, predictions and comparisons with analogous compounds can provide valuable insights for characterization.

¹H NMR Spectroscopy

The expected proton NMR chemical shifts can be estimated based on the structure. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene protons of the aminomethyl group would likely appear as a singlet or a multiplet (if coupled to the amine protons) in the range of 3.5 to 4.5 ppm. The amine protons themselves would likely give a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

In the carbon NMR spectrum, the carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon atom of the methylene group would likely appear in the range of 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹, typically two bands), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and C-H stretching of the methylene group (below 3000 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (approximately 142.58). The isotopic pattern of the molecular ion would show a characteristic M+2 peak with about one-third the intensity of the M⁺ peak, due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the amino group or cleavage of the bond between the methylene group and the pyridine ring.

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. The primary amine group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups at the 4-position.

Due to these reactive sites, this compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The information provided is based on publicly available data and may not be exhaustive. All experimental work should be conducted with appropriate safety precautions and by qualified individuals.

References

An In-depth Technical Guide on (4-Chloropyridin-2-yl)methanamine

This technical guide provides a comprehensive overview of (4-Chloropyridin-2-yl)methanamine, including its chemical identity, physical properties, and available data on its synthesis and biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

The primary identifier for this compound is its IUPAC name, along with a list of known synonyms and registry numbers.

IUPAC Name: (4-chloro-2-pyridinyl)methanamine[1]

Molecular Formula: C₆H₇ClN₂[1][2][3]

Synonyms:

-

1-(4-Chloropyridin-2-Yl)Methanamine[2]

-

2-Aminomethy-4-Chloropyridine[5]

-

This compound hydrochloride[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 142.59 g/mol | [3][5] |

| Boiling Point | 220 °C at 760 mmHg | [5] |

| Density (Theoretical) | 1.244 g/cm³ | [5] |

| Flash Point | 87 °C | [5] |

| Refractive Index | 1.572 | [5] |

Synthesis

A general method for synthesizing alkanamine-substituted pyridines involves the reaction of a chloropyridine hydrochloride salt with an appropriate alkanamine.[6] This reaction is typically carried out at an elevated temperature, and the use of an inhibitor such as a fluoride salt can help to control the reaction rate and improve safety and yield.[6]

A potential synthetic workflow is outlined below:

Caption: A potential synthetic route to this compound.

Biological Activity

There is a lack of specific quantitative biological data for this compound in the public domain. However, its structural isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride , has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2).

Biological Activity of the Isomer: (2-Chloropyridin-4-yl)methanamine hydrochloride

(2-Chloropyridin-4-yl)methanamine hydrochloride is a selective inhibitor of LOXL2 with an IC₅₀ of 126 nM.[7] In a human whole blood assay, its IC₅₀ was determined to be 1.45 µM.[7] Further studies have shown its selectivity for LOXL2 over other amine oxidases such as MAO-A, MAO-B, and SSAO.[7]

The inhibitory activity of this isomer on LOXL2 suggests a potential role in modulating processes where LOXL2 is implicated, such as epithelial-mesenchymal transition (EMT) in cancer.

The table below summarizes the available quantitative data for the isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride.

| Target | Assay Condition | IC₅₀ | Source |

| LOXL2 | Purified enzyme | 126 nM | [7] |

| LOXL2 | Human whole blood | 1.45 µM | [7] |

| LOXL2 + BSA | 190 nM | [7] | |

| LOX + BSA | 5.91 µM | [7] | |

| MAO-A, MAO-B, SSAO | > 30 µM | [7] | |

| CYP3A4, CYP2C9, CYP2D6 | > 30 µM | [7] |

Potential Signaling Pathway Involvement of the Isomer

Given the inhibitory action of the isomer on LOXL2, a potential signaling pathway can be visualized. LOXL2 is an enzyme that plays a role in the cross-linking of collagen and elastin in the extracellular matrix and has been implicated in cancer progression. Inhibition of LOXL2 can interfere with these processes.

Caption: Potential inhibitory action of the isomer on the LOXL2 pathway.

Disclaimer: The biological activity and signaling pathway information provided above pertains to the isomer, (2-Chloropyridin-4-yl)methanamine hydrochloride. It is crucial to note that this information may not be directly applicable to this compound, and further experimental validation is required to determine the biological profile of the latter.

References

- 1. This compound | C6H7ClN2 | CID 22727148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 180748-30-5: 4-Chloro-2-pyridinemethanamine [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. frontierspecialtychemicals.com [frontierspecialtychemicals.com]

- 5. americanelements.com [americanelements.com]

- 6. CN107501173A - A kind of method for synthesizing 4 alkanamine yl pyridines in a mild condition - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (4-chloropyridin-2-yl)methanamine (CAS Number: 180748-30-5): Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-chloropyridin-2-yl)methanamine, identified by CAS number 180748-30-5, is a crucial chemical intermediate with significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its role in the synthesis of potent and selective inhibitors targeting key signaling pathways implicated in cancer, namely the p53-MDM2 interaction and Fibroblast Growth Factor Receptors (FGFRs). This document details a specific synthetic protocol for a downstream bioactive compound, presents relevant quantitative biological data, and visualizes the associated cellular signaling pathways and experimental workflows to support researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 180748-30-5 | |

| IUPAC Name | This compound | |

| Synonyms | C-(4-Chloro-Pyridin-2-Yl)-Methylamine, 4-Chloro-2-pyridinemethanamine | |

| Chemical Formula | C₆H₇ClN₂ | |

| Molecular Weight | 142.59 g/mol | |

| Boiling Point | 220 °C at 760 mmHg | |

| Density (Theoretical) | 1.244 g/cm³ | |

| Flash Point | 87 °C | |

| Appearance | Typically a solid at room temperature | |

| Solubility | Moderately soluble in polar solvents |

Role as a Synthetic Intermediate in Drug Discovery

This compound serves as a versatile building block in the synthesis of more complex molecules with therapeutic potential. Its chemical structure, featuring a reactive amine group and a chlorinated pyridine ring, allows for its incorporation into a variety of molecular scaffolds. Notably, it is a key precursor for the synthesis of inhibitors targeting the p53-MDM2 protein-protein interaction and the FGFR signaling pathway, both of which are critical targets in oncology.

Synthesis of MDM2-p53 Interaction Inhibitors

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis. In many cancers, the function of p53 is inhibited by its negative regulator, Mouse Double Minute 2 homolog (MDM2). Disrupting the p53-MDM2 interaction can restore p53 function and induce apoptosis in cancer cells. This compound is utilized in the synthesis of indole derivatives that act as potent inhibitors of this interaction.

Synthesis of Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a vital role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. This compound can be used as a starting material for the synthesis of compounds that selectively inhibit FGFRs, thereby impeding tumor growth and progression.

Experimental Protocols

Synthesis of 2-Amino-4-chloropyridine

-

Hydrazide Formation: Methyl 4-chloropicolinate hydrochloride is treated with hydrazine hydrate in methanol. The resulting suspension is stirred for 2 hours, and the precipitated hydrazide is collected by filtration.[1]

-

Diazotization: The collected hydrazide is dissolved in 1N hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, leading to the formation of a precipitate. After stirring for 15 minutes, the precipitate is collected by filtration and washed with water.[1]

-

Rearrangement and Neutralization: The moist precipitate is combined with a mixture of acetic acid and water and heated on a steam bath until gas evolution ceases. The reaction mixture is then cooled to room temperature, and the pH is adjusted to 7.[1]

-

Isolation and Purification: The resulting precipitate is collected via filtration. Recrystallization from ethanol yields the final product, 2-Amino-4-chloropyridine, as a white crystalline solid.[1]

Note: This is a representative protocol for a related compound. The synthesis of specific MDM2-p53 or FGFR inhibitors from this compound would involve multi-step sequences, likely beginning with a nucleophilic substitution or condensation reaction at the primary amine.

Visualization of Key Biological Pathways and Experimental Workflows

The p53-MDM2 Signaling Pathway

The following diagram illustrates the core regulatory loop between p53 and MDM2, a key target for inhibitors synthesized from this compound. In normal cells, p53 levels are kept low by MDM2-mediated ubiquitination and proteasomal degradation.[2][3][4] In response to cellular stress, this interaction is disrupted, leading to p53 accumulation and the activation of downstream target genes that control cell fate.[2][5]

Caption: The p53-MDM2 negative feedback loop and the point of intervention for MDM2 inhibitors.

The FGFR Signaling Pathway

This diagram outlines the general mechanism of FGFR activation and downstream signaling. Ligand binding induces receptor dimerization and autophosphorylation, which in turn activates several downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[6][7][8][9][10] FGFR inhibitors developed from this compound would block the kinase activity of the receptor.

Caption: Simplified overview of the FGFR signaling cascade and the inhibitory action of targeted drugs.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a novel therapeutic compound derived from this compound.

Caption: A generalized workflow from chemical synthesis to biological evaluation for drug discovery.

Quantitative Data

As this compound is a synthetic intermediate, its own biological activity is not the primary focus of research. The relevant quantitative data pertains to the final, biologically active molecules synthesized from it. Below is a table of representative biological activity data for classes of inhibitors that can be synthesized using this intermediate.

| Target | Compound Class | Representative IC₅₀/Kᵢ Values | Reference(s) |

| MDM2-p53 Interaction | Indole Derivatives | IC₅₀: Sub-micromolar to low micromolar | |

| FGFR1 | Pyrimidine Derivatives | IC₅₀: Nanomolar range | |

| FGFR2 | Pyrimidine Derivatives | IC₅₀: Nanomolar range | |

| FGFR3 | Pyrimidine Derivatives | IC₅₀: Nanomolar range | |

| FGFR4 | Pyrimidine Derivatives | IC₅₀: Nanomolar to low micromolar |

Note: The specific values will vary depending on the exact chemical structure of the final inhibitor.

Conclusion

This compound (CAS 180748-30-5) is a valuable and versatile intermediate for the synthesis of targeted therapeutics. Its utility in constructing potent inhibitors of the p53-MDM2 interaction and FGFR signaling pathways underscores its importance in modern medicinal chemistry and oncology drug discovery. This technical guide provides a foundational understanding of its properties and applications, aiming to facilitate further research and development in these critical areas of cancer treatment.

References

- 1. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Molecular weight and formula of (4-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs, featuring a reactive chloropyridine ring and a primary amine, make it a versatile building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and a conceptual framework for its potential application in drug discovery.

Core Molecular Data

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.58 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 180748-30-5 | [1] |

Synthetic Protocol: Reductive Amination of 4-Chloro-2-pyridinecarboxaldehyde

The following is a representative experimental protocol for the synthesis of this compound via reductive amination. This method is widely used for the preparation of amines from corresponding aldehydes or ketones.

Materials:

-

4-Chloro-2-pyridinecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-Chloro-2-pyridinecarboxaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol (0.2 M).

-

Initial Stirring: Stir the mixture at room temperature for 30 minutes.

-

Reduction: Cool the flask in an ice bath to 0 °C. Add sodium cyanoborohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

-

Purification:

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

-

Conceptual Application in Drug Discovery: Kinase Inhibition

Substituted pyridines are common scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor.

Caption: Hypothetical inhibition of a receptor tyrosine kinase by a derivative.

Conclusion

This compound serves as a valuable and versatile platform for chemical synthesis. Its utility in constructing novel molecules with potential biological activity, particularly in the realm of drug discovery, is significant. The provided synthetic protocol offers a reliable method for its preparation, and the conceptual pathway illustrates a potential application in the development of targeted therapeutics. Further research into the derivatization of this compound is likely to yield novel candidates for a variety of scientific applications.

References

The Aminomethylpyridine Scaffold: A Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The aminomethylpyridine scaffold is a cornerstone in modern medicinal chemistry and catalysis. Its unique structural features, combining the aromaticity and coordinating ability of the pyridine ring with the nucleophilicity of the aminomethyl group, offer a versatile platform for the synthesis of a diverse array of functional molecules. This technical guide provides an in-depth exploration of the reactivity profile of the aminomethylpyridine core, detailing key synthetic transformations and summarizing its role in the development of therapeutic agents.

Synthesis of the Aminomethylpyridine Core

The aminomethylpyridine scaffold can be synthesized through various routes, with the choice of method often depending on the desired substitution pattern and the available starting materials. A prevalent and reliable method involves the reduction of cyanopyridine precursors.

Experimental Protocol: Synthesis via Reduction of Cyanopyridine

This protocol outlines the synthesis of 5-aminomethyl-4-(2,4-dichlorophenyl)-6-methylpyridine-2-carboxylic acid derivatives, which are potent dipeptidyl peptidase-4 (DPP-4) inhibitors. The critical step is the hydrogenation of a cyano group to the corresponding aminomethyl functionality.[1]

Materials:

-

4-Aryl-5-cyano-6-methyl-pyridine-2-carboxylic acid

-

Palladium on charcoal (Pd/C)

-

Hydrogen gas (H₂)

-

Appropriate solvent (e.g., methanol, ethanol)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

In a suitable hydrogenation vessel, dissolve the starting 4-aryl-5-cyano-6-methyl-pyridine-2-carboxylic acid in a suitable solvent.

-

Add a catalytic amount of palladium on charcoal to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude aminomethylpyridine derivative.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity Profile: Key Transformations

The aminomethylpyridine scaffold's reactivity is characterized by the interplay between the pyridine ring nitrogen and the exocyclic primary amine. This allows for a range of selective transformations.

N-Alkylation

N-alkylation of the aminomethyl group is a common strategy to introduce diverse substituents and modulate the biological activity of the resulting derivatives.

This protocol details the N-alkylation of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines, where the alkylation occurs on the nitrogen atoms of the pyridine ring.[2]

Materials:

-

Imidazopyridine derivative (e.g., 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine)

-

1-(Chloromethyl)-4-methoxybenzene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

To a suspension of the imidazopyridine (0.5 mmol) in DMF (0.7 ml), add K₂CO₃ (1 mmol, 0.138 g) and stir the mixture.

-

After one hour, add 1-(chloromethyl)-4-methoxybenzene (0.6 mmol, 0.094 g).

-

Continue stirring the reaction mixture at room temperature overnight.

-

Upon completion, pour the reaction mixture into water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Crystallize the crude product from a suitable solvent (e.g., ethanol).

N-Acylation

N-acylation of the aminomethyl group to form amides is a fundamental transformation for creating compounds with a wide range of biological activities.

This protocol provides a general, catalyst-free method for the N-acylation of amines using acetic anhydride.[3]

Materials:

-

Aminomethylpyridine derivative (1 mmol)

-

Acetic anhydride (1.2 mmol)

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round-bottomed flask, mix the aminomethylpyridine derivative (1 mmol) and acetic anhydride (1.2 mmol).

-

Stir the mixture at room temperature for the appropriate time (monitor by TLC).

-

After completion, dissolve the reaction mixture in diethyl ether (5 mL).

-

Allow the solution to stand at room temperature for 1 hour to allow for the crystallization of the product.

-

Collect the crystals by filtration.

Formation of Chalcone Derivatives

The aminomethylpyridine scaffold can be incorporated into chalcone structures, which are known for their broad spectrum of biological activities, including anticancer properties.

This protocol describes the synthesis of chalcone derivatives from 3-aminomethylpyridine and 4-amino chalcones.[4]

Materials:

-

4-Amino chalcone derivative

-

Bromoacetyl bromide

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

3-Aminomethylpyridine

-

Standard laboratory glassware

Procedure:

-

Synthesize the 4-amino chalcone by reacting 4-aminoacetophenone with a suitable aldehyde under basic conditions.[4]

-

React the 4-amino chalcone with bromoacetyl bromide in the presence of DCM and TEA with stirring to afford the corresponding bromoacetamide derivative.[4]

-

To a cold solution of the substituted bromoacetamide, add 3-aminomethylpyridine in the presence of triethylamine.

-

Stir the reaction mixture for 30 minutes to yield the final 3-aminomethylpyridine chalcone derivative.

Metal-Catalyzed Cross-Coupling Reactions

The pyridine ring of the aminomethylpyridine scaffold can be functionalized through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl and heteroaryl substituents.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between a halide and an organoboron species, catalyzed by a palladium complex.

-

General Reaction Scheme:

-

Aryl/Heteroaryl-Halide + R-B(OH)₂ --(Pd catalyst, Base)--> Aryl/Heteroaryl-R

-

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine, also catalyzed by a palladium complex.[5][6]

-

General Reaction Scheme:

-

Aryl-Halide + R₂NH --(Pd catalyst, Base)--> Aryl-NR₂

-

Applications in Drug Discovery and Signaling Pathways

The versatility of the aminomethylpyridine scaffold has led to its incorporation into numerous biologically active molecules.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Aminomethylpyridine derivatives have been extensively investigated as potent and selective inhibitors of DPP-4, an enzyme involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[1][7]

Anticancer Agents

Derivatives of the aminomethylpyridine scaffold, particularly chalcones, have demonstrated significant antiproliferative activity against various cancer cell lines.[8]

Modulation of Signaling Pathways

While direct modulation of specific signaling pathways by simple aminomethylpyridines is not extensively documented, the broader class of pyridine-containing compounds, including those with amino-functionalization, are known to interact with key cellular signaling cascades implicated in cancer and other diseases.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several pyridine-containing molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

The NF-κB signaling pathway plays a central role in inflammation and immunity, and its aberrant activation is linked to various inflammatory diseases and cancers. The development of inhibitors targeting this pathway is an active area of research, with some pyridine-based compounds showing promise.

Quantitative Data Summary

The following tables summarize key quantitative data for various aminomethylpyridine derivatives.

Table 1: DPP-4 Inhibitory Activity of Aminomethylpyridine Derivatives [1]

| Compound | R¹ | R² | IC₅₀ (nM) for DPP-4 | IC₅₀ (nM) for DPP-8 |

| 4e-2 | 2,4-dichloro-phenyl | -NHCH₂CH₂OH | 11 | - |

| 4e-7 | 2,4-dichloro-phenyl | -NHCH₂CN | 10 | 6600 |

| 4e-4 | 2,4-dichloro-phenyl | -NH(cyclopropyl) | 44 | - |

Table 2: Anticancer Activity of 3-Aminomethylpyridine Chalcone Derivatives [8]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 11i | MCF-7 | 0.0067 ± 0.0002 |

| 11g | A549 | - |

Visualizations

Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the core logic of key signaling pathways.

Caption: A representative workflow for the synthesis of an aminomethylpyridine-based DPP-4 inhibitor.

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Caption: Overview of the canonical NF-κB signaling pathway.

References

- 1. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Substituted Pyridylmethanamines

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylmethanamines and their derivatives represent a versatile class of compounds with significant potential across various scientific disciplines. Their unique structural features allow for a wide range of chemical modifications, leading to diverse biological activities and catalytic properties. This technical guide provides an in-depth overview of the current research applications of these compounds, focusing on their roles in medicinal chemistry as anticancer and imaging agents, and in catalysis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and development in this promising area.

Medicinal Chemistry Applications

The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, and its derivatives, including substituted pyridylmethanamines, are of great interest in drug discovery.

Anticancer Activity

Substituted pyridine derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and key signaling pathways.

The following table summarizes the in vitro cytotoxic activity of a series of pyridine-urea derivatives against the human breast cancer cell line MCF-7, as determined by the MTT assay.

| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |

| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |

| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |

| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |

| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |

| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |

| Sorafenib | Multi-kinase inhibitor | 4.50 | Not Reported |

Data sourced from a study by El-Naggar et al.[1]

The data indicates that the nature of the substituent on the phenyl urea moiety significantly influences the anticancer activity. Notably, compound 8e , with a 4-iodophenyl urea substitution, exhibited the highest potency, being significantly more active than the standard chemotherapeutic drug Doxorubicin.[1]

The cytotoxic activity of the pyridine derivatives was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

-

Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: The cells were then treated with various concentrations of the pyridine derivatives and incubated for 48 and 72 hours.[2]

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours.[2]

-

Formazan Solubilization: The medium was discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[2] The percentage of cell viability was calculated, and the IC₅₀ values were determined.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation.[4][5][6][7][8] Some anticancer compounds exert their effects by inhibiting components of this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway.

Prostate-Specific Membrane Antigen (PSMA) Targeted Imaging Agents

Substituted pyridylmethanamines are integral components of ligands designed to target Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed in prostate cancer cells. These ligands, when chelated with radionuclides, serve as highly effective imaging agents for Positron Emission Tomography (PET).

The following table presents the binding affinities (IC50, Ki, and KD values) of various PSMA-targeted ligands.

| Compound | Cell Line | Assay Type | Binding Affinity |

| PSMA-D4 | LNCaP | Competitive Binding | IC50: 28.7 ± 5.2 nM[9] |

| PSMA-I&T | LNCaP | Competitive Binding | IC50: 61.1 ± 7.8 nM[9] |

| PSMA-11 | LNCaP | Competitive Binding | IC50: 84.5 ± 26.5 nM[9] |

| Various Ligands | PSMA(+) PC3 PIP | Competitive Binding | Ki: 0.03 to 8 nM[10] |

| AP-01 | 22Rv1 | Competitive Binding | IC50: 3.42 nM[11] |

| PSMA-617 | 22Rv1 | Competitive Binding | IC50: 3.38 nM[11] |

This protocol outlines a method to determine the binding affinity (IC₅₀) of a PSMA ligand against a known radiolabeled PSMA ligand.[11][12][13][14]

-

Cell Culture: Culture PSMA-positive prostate cancer cells (e.g., LNCaP or 22Rv1) in appropriate media until confluent.[11][12]

-

Assay Preparation:

-

Incubation:

-

Wash the plated cells with a cold binding buffer (e.g., PBS with 1% BSA).[12]

-

To each well, add the radiolabeled ligand along with either buffer alone (for total binding) or one of the concentrations of the competitor ligand.[12]

-

To determine non-specific binding, add a large excess (e.g., 10 µM) of a non-radiolabeled PSMA ligand to a separate set of wells.[12]

-

Incubate the plates at 37°C for 1-2 hours.[12]

-

-

Data Collection and Analysis:

-

After incubation, remove the media and wash the cells twice with cold binding buffer to remove unbound radioactivity.[12]

-

Lyse the cells using a lysis buffer (e.g., 0.5 M NaOH).[12]

-

Collect the lysate from each well and measure the radioactivity using a gamma counter.[12]

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

-

This protocol describes the automated radiolabeling of PSMA-617 with ⁶⁸Ga for PET imaging.[15][16]

-

Preparation: Prepare the automated synthesis module with a new set of sterile, single-use cassettes and tubing. Condition the Solid Phase Extraction (SPE) cartridges.[15]

-

⁶⁸Ga Elution and Trapping: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl. The ⁶⁸Ga eluate is automatically transferred to a cation-exchange cartridge to trap and concentrate the ⁶⁸Ga.[15][16]

-

Elution into Reactor: Elute the trapped ⁶⁸Ga from the cation-exchange cartridge into the reaction vessel containing the PSMA-617 precursor and a reaction buffer (e.g., sodium acetate).[15][16]

-

Labeling Reaction: Heat the reaction mixture at a controlled temperature (e.g., 85-95°C) for a specified time (e.g., 3-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety of PSMA-617.[16]

-

Purification: Pass the reaction mixture through a C18 SPE cartridge. The [⁶⁸Ga]Ga-PSMA-617 is retained on the cartridge, while unreacted ⁶⁸Ga and other impurities are washed away.[15][16]

-

Elution and Formulation: Elute the purified [⁶⁸Ga]Ga-PSMA-617 from the C18 cartridge using a mixture of ethanol and water. Formulate the final product with sterile saline.[15]

-

Sterile Filtration: Pass the final formulated product through a 0.22 µm sterile filter into a sterile collection vial.[15]

Catalytic Applications

Pyridylmethanamine derivatives are effective ligands for various transition metals, forming stable complexes that exhibit significant catalytic activity in a range of organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes with pyridine-based ligands are efficient catalysts for C-C bond-forming reactions, such as the Heck cross-coupling reaction.

The following table summarizes the yields of the Heck cross-coupling reaction between various aryl iodides and olefins using a palladium-pyridine complex as a catalyst.

| Aryl Iodide | Olefin | Product Yield (%) |

| Iodobenzene | Methyl acrylate | 100 |

| 4-Iodoanisole | Methyl acrylate | 97 |

| 4-Iodonitrobenzene | Methyl acrylate | 99 |

| Iodobenzene | Styrene | 85 |

| 4-Iodoanisole | Styrene | 78 |

| 4-Iodonitrobenzene | Styrene | 61 |

Data represents typical yields under optimized conditions.

A general protocol for the palladium-catalyzed Heck cross-coupling reaction is as follows:[17][18][19][20][21]

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), the olefin (1.2 mmol), a base (e.g., K₂CO₃, 2 mmol), and the palladium-pyridine catalyst (e.g., 1 mol%).

-

Solvent Addition: Add a suitable solvent (e.g., DMF/H₂O mixture).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-130°C) and stir for the required time (e.g., 4-24 hours) until the reaction is complete, as monitored by TLC or GC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

High-Throughput Screening in Drug Discovery

The discovery of novel substituted pyridylmethanamine derivatives with desired biological activities can be accelerated using high-throughput screening (HTS) workflows.

Caption: A generalized workflow for high-throughput screening.

This workflow enables the rapid screening of large libraries of compounds to identify "hits" with promising activity, which can then be further optimized to develop lead compounds for new therapeutics.[22][23][24][25][26]

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. journaljpri.com [journaljpri.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PSMA-D4 Radioligand for Targeted Therapy of Prostate Cancer: Synthesis, Characteristics and Preliminary Assessment of Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of 68Ga- and 177Lu-Labeled AP-01 for the targeted treatment of prostate cancer with moderate PSMA expression | springermedizin.de [springermedizin.de]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Heck Reaction [organic-chemistry.org]

- 22. Rapid planning and analysis of high-throughput experiment arrays for reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. validate.perfdrive.com [validate.perfdrive.com]

Methodological & Application

Application Notes and Protocols for (4-Chloropyridin-2-yl)methanamine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloropyridin-2-yl)methanamine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. Its unique structural features, including the reactive chloropyridine core and the primary amine handle, allow for diverse chemical modifications, making it a valuable scaffold in drug discovery. This document provides detailed application notes on its use, particularly in the development of Transforming Growth factor-β Activated Kinase 1 (TAK1) inhibitors, along with comprehensive experimental protocols for its synthesis and incorporation into lead compounds.

Application Notes: A Key Scaffold for Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The chlorosubstituted pyridine ring serves as an excellent anchor for binding within the ATP-binding pocket of various kinases, while the aminomethyl group provides a convenient point for derivatization to enhance potency, selectivity, and pharmacokinetic properties.

One of the most significant targets for inhibitors derived from this scaffold is Transforming Growth factor-β Activated Kinase 1 (TAK1) . TAK1 is a crucial serine/threonine kinase that plays a central role in the signaling pathways of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as the Transforming Growth Factor-β (TGF-β) superfamily. Dysregulation of the TAK1 signaling pathway is implicated in a range of diseases, including inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease, as well as various cancers and fibrosis.

Derivatives of this compound have been explored as potent and selective TAK1 inhibitors. The general structure-activity relationship (SAR) suggests that the 4-chloropyridine moiety can effectively occupy the hinge region of the kinase, forming critical hydrogen bonds. The aminomethyl group can be functionalized to interact with other regions of the ATP-binding site or the solvent-exposed surface, thereby fine-tuning the inhibitor's activity and selectivity.

While specific quantitative data for TAK1 inhibitors directly incorporating the this compound scaffold is not widely published, data for structurally related pyrimidine-based TAK1 inhibitors provide valuable insights into the potential potency of such compounds.

Quantitative Data for Analogous TAK1 Inhibitors

The following table summarizes the inhibitory activities of several TAK1 inhibitors with related structural motifs. This data can serve as a benchmark for the design and evaluation of novel inhibitors based on the this compound scaffold.

| Compound Name/Reference | Target Kinase | IC50 (nM) | Assay Type |

| NG25[1] | TAK1 | 149 | LanthaScreen Binding Assay |

| NG25 | MAP4K2 | 21.7 | Z'-Lyte Assay |

| NG25 | p38α | 102 | Z'-Lyte Assay |

| NG25 | ABL1 | 75.2 | Z'-Lyte Assay |

| Takinib[2] | TAK1 | 9 | Enzymatic Assay |

| 5Z-7-Oxozeaenol | TAK1 | 8.1 | Enzymatic Assay |

| TAK1/MAP4K2 inhibitor 1 | TAK1 | 41.1 | Not Specified |

| TAK1/MAP4K2 inhibitor 1 | MAP4K2 | 18.2 | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a two-step synthesis of the title compound starting from 4-chloropyridine-N-oxide.

Step 1: Synthesis of 4-Chloro-2-cyanopyridine

-

Materials: 4-Chloropyridine N-oxide, N,N-dimethylcarbamoyl chloride, trimethylcyanosilane, acetonitrile, ethyl acetate, water, saturated aqueous sodium bicarbonate, saturated saline, magnesium sulfate.

-

Procedure:

-

To a solution of 4-chloropyridine N-oxide (1 equivalent) in acetonitrile, add N,N-dimethylcarbamoyl chloride (1.5 equivalents).

-

Slowly add trimethylcyanosilane (2 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium bicarbonate and saturated saline.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 4-chloro-2-cyanopyridine.

-

Step 2: Reduction of 4-Chloro-2-cyanopyridine to this compound Hydrochloride

-

Materials: 4-Chloro-2-cyanopyridine, lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), anhydrous diethyl ether or tetrahydrofuran (THF), hydrochloric acid (HCl) in diethyl ether or dioxane.

-

Procedure (using LiAlH₄):

-

To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-chloro-2-cyanopyridine (1 equivalent) in the same solvent dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with diethyl ether or THF.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

-

Dissolve the crude amine in a minimal amount of anhydrous diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

-

Protocol 2: General Procedure for the Synthesis of a TAK1 Inhibitor using this compound

This protocol outlines a general method for coupling this compound with a suitable carboxylic acid to form an amide, a common linkage in kinase inhibitors.

-

Materials: this compound hydrochloride, a carboxylic acid of interest, a peptide coupling agent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., dimethylformamide - DMF or dichloromethane - DCM).

-

Procedure:

-

To a solution of the carboxylic acid (1 equivalent) in DMF or DCM, add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired TAK1 inhibitor.

-

Visualizations

TGF-β/TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in the TGF-β signaling cascade, a key pathway in cellular proliferation, differentiation, and fibrosis. Inhibition of TAK1 by compounds derived from this compound can block the downstream effects of this pathway.

Caption: TGF-β/TAK1 Signaling Pathway and Point of Inhibition.

Experimental Workflow: Synthesis of a TAK1 Inhibitor

The following diagram outlines the general workflow for the synthesis of a putative TAK1 inhibitor starting from this compound.

Caption: General workflow for the synthesis of a TAK1 inhibitor.

References

(4-Chloropyridin-2-yl)methanamine: A Versatile Building Block in Organic Synthesis

(4-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that has emerged as a valuable building block for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive primary amine and a chlorinated pyridine ring, allows for a wide range of chemical transformations, making it an attractive starting material for generating libraries of compounds for biological screening.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic reactions. The protocols are intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| CAS Number | 180748-30-5 |

| Appearance | Not specified |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and alcohols. |

Applications in Organic Synthesis

The primary amine handle of this compound allows for conventional reactions such as N-acylation, sulfonylation, and reductive amination. The chlorine atom on the pyridine ring can participate in various cross-coupling reactions or nucleophilic aromatic substitution, further expanding its synthetic utility.

Reductive Amination

This compound can be readily alkylated via reductive amination with aldehydes or ketones to furnish secondary amines. This reaction is a cornerstone in the synthesis of complex molecules, including dual Pim/mTORC protein kinase inhibitors.[1]

Nucleophilic Aromatic Substitution

The primary amine of this compound can act as a nucleophile, displacing leaving groups on other heterocyclic systems. This approach has been successfully employed in the synthesis of anti-mycobacterial agents.[2]

Synthesis of Heterocycles

This building block has been utilized in the construction of more complex heterocyclic systems. For instance, it has been used in the synthesis of dihydropyrimidine derivatives, which are of interest in medicinal chemistry.[3] The related compound, 4-Chloro-2-(chloromethyl)pyridine, serves as a key intermediate in the preparation of indole derivatives that act as inhibitors of the MDM2-p53 protein-protein interaction, highlighting the importance of this structural motif in cancer therapeutics.[4]

Experimental Protocols

Reductive Amination for the Synthesis of a Dual Pim/mTORC Protein Kinase Inhibitor Derivative

This protocol describes the synthesis of a 2-oxoquinoline derivative via reductive amination of an aldehyde with this compound.[1]

Reaction Scheme:

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Yield (%) |

| 7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde | 327.75 | 50 | 0.15 | 44 |

| This compound | 142.59 | 22 | 0.15 | - |

| Sodium triacetoxyborohydride | 211.94 | 81 | 0.38 | - |

| Product (Compound 6f) | 454.34 | 29 | 0.064 | 44 |

Procedure:

-

To a solution of 7-chloro-2-oxo-1-(2-phenoxyethyl)-1,2-dihydroquinoline-3-carbaldehyde (50 mg, 0.15 mmol) in a suitable solvent, add this compound (22 mg, 0.15 mmol).

-

Add a catalytic amount of acetic acid to the mixture.

-

Add sodium triacetoxyborohydride (81 mg, 0.38 mmol) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired secondary amine.

Workflow Diagram:

Caption: Reductive amination workflow.

Nucleophilic Aromatic Substitution for the Synthesis of an Anti-Mycobacterial Agent

This protocol details the synthesis of a 3-phenyl-N-((4-chloropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine derivative, which has shown anti-mycobacterial activity.[2]

Reaction Scheme:

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |

| 7-Chloro-5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine | 324.76 | 0.0425 | 0.131 | 80 |

| This compound | 142.59 | 0.0282 | 0.158 | - |

| Product (Compound 60) | 431.88 | 0.045 | 0.104 | 80 |

Procedure:

-

Combine 7-chloro-5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (0.0425 g, 0.131 mmol) and this compound (0.0282 g, 0.158 mmol) in a suitable solvent such as isopropanol.

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA), to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by an appropriate method, such as recrystallization or column chromatography, to yield the final product.

Logical Relationship Diagram:

Caption: Key components of the S N Ar reaction.

References

Synthetic Protocols Utilizing (4-Chloropyridin-2-yl)methanamine as a Key Reactant

(4-Chloropyridin-2-yl)methanamine is a versatile bifunctional molecule incorporating a reactive primary amine and a chlorinated pyridine ring. This unique combination of functional groups makes it a valuable building block in the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The presence of the chlorine atom on the pyridine ring allows for further functionalization through nucleophilic substitution or cross-coupling reactions, while the primary amine serves as a key site for amide bond formation, urea and thiourea synthesis, and the construction of various heterocyclic systems.

This document provides detailed application notes and experimental protocols for synthetic transformations where this compound is employed as a crucial reactant. The information is intended for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Application in the Synthesis of Biologically Active Molecules

This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications. Its structural motif is found in molecules designed as kinase inhibitors, showcasing its importance in the development of targeted therapies for cancer and other diseases. The following sections detail specific synthetic applications of this reactant.

Synthesis of N-((4-chloropyridin-2-yl)methyl)amides and Ureas

The primary amine functionality of this compound readily undergoes reactions with carboxylic acids, acyl chlorides, and isocyanates to form the corresponding amides and ureas. These moieties are prevalent in pharmacologically active compounds, often contributing to crucial hydrogen bonding interactions with biological targets.

A notable application is in the preparation of substituted ureas, which are a common feature in many kinase inhibitors. For instance, the reaction with an isocyanate can be used to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for the Synthesis of N-((4-chloropyridin-2-yl)methyl)ureas

This protocol outlines a general method for the reaction of this compound with an isocyanate to yield a substituted urea.

Materials:

-

This compound

-

Substituted Isocyanate (e.g., Phenyl isocyanate)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

To this solution, add the substituted isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for a period of 1 to 18 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product remains in solution, concentrate the mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired N-((4-chloropyridin-2-yl)methyl)urea.

Quantitative Data:

The following table summarizes typical reaction parameters for the synthesis of a urea derivative from a related aminopyridine, which serves as a representative example.

| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-Chloro-4-aminopyridine | Phenyl isocyanate | Toluene | 18 | >95 | >98 |

Note: This data is based on analogous reactions and may vary for this compound.

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction pathways.

Caption: General reaction pathways of this compound.

Caption: Workflow for the synthesis of N-((4-chloropyridin-2-yl)methyl)urea.

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of a wide range of nitrogen-containing compounds. Its ability to readily form amides and ureas, coupled with the potential for further modification at the chlorinated pyridine ring, makes it an attractive building block for the construction of complex molecular architectures with potential biological activity. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this compound in their own research endeavors. Further investigation into its reactivity in cross-coupling reactions and the synthesis of novel heterocyclic systems is warranted and holds promise for the discovery of new chemical entities with important applications.

(4-Chloropyridin-2-yl)methanamine in the synthesis of kinase inhibitors

Application Notes & Protocols

Topic: Application of (4-Chloropyridin-2-yl)methanamine and Related Chloro-pyridinyl Moieties in the Synthesis of Kinase Inhibitors.